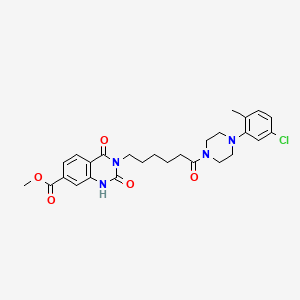

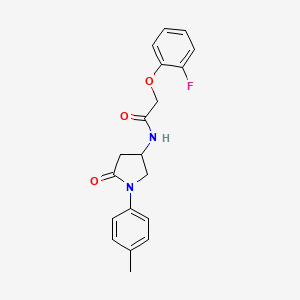

2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research. It is a potent protein modification reagent that has been used in various biochemical and biophysical studies. FPOP is a highly reactive molecule that can covalently modify solvent-exposed amino acid residues in proteins.

Aplicaciones Científicas De Investigación

Fluoroionophores Development A study by Hong et al. (2012) focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. These compounds, including analogs of 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, showed specific metal recognition properties, particularly for zinc and cadmium ions. This research contributes to the development of sensors and staining methods for cellular metal detection in both organic and semi-aqueous solutions (Hong et al., 2012).

Kinase Inhibitors Study Another study by Caballero et al. (2011) involved the docking and quantitative structure–activity relationship (QSAR) studies of fluoro-aniline derivatives, which are structurally similar to 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide. These compounds were evaluated as c-Met kinase inhibitors, a target in cancer treatment. The study provided insights into molecular features contributing to high inhibitory activity and predictive models for biological activities, offering a path toward designing effective cancer therapeutics (Caballero et al., 2011).

Antiproliferative Activity in Cancer Research Alqahtani et al. (2020) synthesized new pyridine-linked thiazole derivatives, related to 2-(2-fluorophenoxy)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)acetamide, and studied their antiproliferative activities. These compounds showed promising activity against various cancer cell lines, suggesting potential applications in cancer therapy (Alqahtani & Bayazeed, 2020).

Supramolecular Architectures and Chemical Properties Khalid et al. (2021) investigated novel pyridine-based hydrazone derivatives, structurally related to the compound . They studied their structures using spectral analysis and X-ray crystallography, providing insights into their chemical properties, including non-covalent interactions and molecular orbitals. Such studies are crucial for understanding the compound's potential applications in materials science and molecular engineering (Khalid et al., 2021).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVRYCUMNZSXJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)

![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)